(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-BROMO-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the bromo and ethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The trimethoxyphenyl group also contributes to its distinct properties compared to other chalcones.
Properties
IUPAC Name |
(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4/c1-5-20-10-12(18)16(19-20)13(21)7-6-11-8-14(22-2)17(24-4)15(9-11)23-3/h6-10H,5H2,1-4H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFUBICZAKIKN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.